2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide

drug design physicochemical profiling lead optimization

2-(Cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide (CAS 2034249-28-8, PubChem CID is a synthetic small-molecule acetamide derivative containing a cyclopentylthio moiety linked via an acetamide bridge to a furan-2-yl–pyridin-3-yl heterocyclic core. Its molecular formula is C₁₇H₂₀N₂O₂S with a molecular weight of 316.42 g/mol.

Molecular Formula C17H20N2O2S
Molecular Weight 316.42
CAS No. 2034249-28-8
Cat. No. B2564283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide
CAS2034249-28-8
Molecular FormulaC17H20N2O2S
Molecular Weight316.42
Structural Identifiers
SMILESC1CCC(C1)SCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3
InChIInChI=1S/C17H20N2O2S/c20-16(12-22-14-6-1-2-7-14)19-11-13-5-3-9-18-17(13)15-8-4-10-21-15/h3-5,8-10,14H,1-2,6-7,11-12H2,(H,19,20)
InChIKeyXTQZFOKFIPZAGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide (CAS 2034249-28-8): Physicochemical Baseline for Procurement Evaluation


2-(Cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide (CAS 2034249-28-8, PubChem CID 91817271) is a synthetic small-molecule acetamide derivative containing a cyclopentylthio moiety linked via an acetamide bridge to a furan-2-yl–pyridin-3-yl heterocyclic core [1]. Its molecular formula is C₁₇H₂₀N₂O₂S with a molecular weight of 316.42 g/mol. Computed physicochemical properties include an XLogP3 of 2.7, a topological polar surface area (TPSA) of 80.4 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and six rotatable bonds [1]. The compound belongs to a class of furan-pyridine acetamides for which the furan-2-yl–pyridine motif has been crystallographically validated as a pharmacophore capable of engaging biological targets through heme-iron coordination, hydrogen bonding, and aromatic stacking interactions [2].

Why Simple Analogs Cannot Substitute for 2-(Cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide in Structure-Focused Investigations


In-class furan-pyridine acetamides are not freely interchangeable because the specific combination of the cyclopentylthio side chain, the furan-2-yl–pyridin-3-yl regioisomer, and the methylene linker at the pyridine 3-position jointly determines lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. A positional isomer (pyridin-4-ylmethyl, CAS not available from approved sources) alters the spatial orientation of the pharmacophore [2]; a 4-ethoxyphenyl acetamide analog (CAS 2034248-46-7) introduces an aromatic ether with different electronic and steric properties [2]; and a cyclopentyl analog lacking the thioether sulfur (2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide) changes both the heteroatom composition and the furan attachment position [2]. Literature on the furan-pyridine motif demonstrates that even minor modifications to the amine side chain can produce order-of-magnitude shifts in inhibitory potency — N-methylation of a furan-pyridine methanamine increased the CYP2A6 apparent Kᵢ dramatically [3] — underscoring that substitution without comparative data carries substantial risk of divergent biological outcomes.

Quantitative Differentiation Evidence for 2-(Cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide (CAS 2034249-28-8) Relative to Closest Analogs


Lower Computed Lipophilicity (XLogP3 = 2.7) Versus Aromatic Ether Analogs: Implications for Membrane Permeability and Solubility

The target compound exhibits a computed XLogP3 of 2.7 [1], compared to a value of approximately 3.1–3.4 estimated for the 4-ethoxyphenyl analog (CAS 2034248-46-7, C₂₀H₂₀N₂O₃, MW 336.4) based on its additional aromatic ring and ethoxy substituent [2]. A 0.4–0.7 log unit reduction in XLogP3 corresponds to an approximately 2.5–5× decrease in octanol-water partition coefficient, suggesting meaningfully different solubility and membrane-partitioning behavior. This magnitude of difference is consistent with known structure-property relationships where each additional aliphatic carbon contributes approximately +0.5 to logP while sulfur-for-carbon substitution reduces logP by approximately 0.3–0.5 units [3].

drug design physicochemical profiling lead optimization

Cyclopentylthio Sulfur as a Distinct H-Bond Acceptor vs. Cyclopentyl Methylene: Impact on Polar Surface Area and Binding Geometry

The target compound contains a thioether sulfur that serves as a hydrogen bond acceptor, contributing to a TPSA of 80.4 Ų and 4 HBA count [1]. The cyclopentyl analog (2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide, C₁₇H₂₀N₂O₂, MW ~284 g/mol) lacks this sulfur, reducing the heteroatom count from 5 to 4 and removing one H-bond acceptor [2]. The sulfur atom in the target compound provides a polarizable electron donor that can engage in S···H–X hydrogen bonds and chalcogen-bonding interactions with protein residues, interactions that are geometrically and energetically inaccessible to the all-carbon analog [3]. Published crystallographic evidence from CYP2A6–furan-pyridine inhibitor complexes demonstrates that heteroatom composition in the side chain directly influences heme-iron coordination distance and the distortion of helix I [4].

medicinal chemistry bioisosterism structure-activity relationships

Pyridine Regioisomerism (3-ylmethyl vs. 4-ylmethyl): Critical Impact on Pharmacophore Geometry Validated by CYP2A6 Co-Crystal Structures

The target compound positions the acetamide linker at the pyridine 3-position (3-ylmethyl), while a closely related analog (2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide) attaches at the 4-position [1]. Co-crystal structures of furan-pyridine inhibitors bound to CYP2A6 reveal that the pyridyl nitrogen must be positioned to accept a hydrogen bond from Asn297, and the 3-heteroaromatic attachment regiochemistry is critical for maintaining the orthogonal aromatic-aromatic interaction geometry with protein side chains [2]. Substitution of phenyl for pyridyl increased the apparent Kᵢ, demonstrating that regioisomeric and heteroaryl variations directly alter binding affinity [2]. Specifically, the pyridin-3-yl isomer achieved an IC₅₀ of 268 nM against CYP2A6, while N-methylation of the same scaffold increased IC₅₀ to 1,650 nM, a 6.2-fold loss of potency [3]. These data demonstrate that even single-atom shifts in linker attachment position or substitution can produce >5-fold potency differences in this pharmacophore class.

structure-based drug design regiochemistry CYP inhibition

Benzylthio vs. Cyclopentylthio Side Chains: Differential Conformational Flexibility (6 vs. 5 Rotatable Bonds) and Steric Bulk

The target compound bears a cyclopentylthio side chain (5-membered cycloalkyl thioether) with 6 total rotatable bonds [1], whereas the benzylthio analog (2-(benzylthio)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide) contains a benzylthio group that introduces an additional rotatable bond (7 total), a planar aromatic ring, and greater steric bulk [2]. The cyclopentyl group in the target compound has a smaller van der Waals volume (~85 ų) compared to phenyl (~100 ų), and the saturated ring lacks π-stacking capability, providing orthogonal binding interactions. In drug design, replacing a benzyl group with a cyclopentyl group has been shown to improve solubility (ΔlogS ~ +0.5 to +1.0) and reduce CYP-mediated metabolism while maintaining or improving target affinity in specific contexts [3].

conformational analysis ligand efficiency scaffold optimization

Furan-2-yl–Pyridine Pharmacophore: Crystallographic Validation of Target Engagement Capability with Heme Proteins

The furan-2-yl–pyridine moiety present in the target compound has been co-crystallized with human CYP2A6 at 1.85 Å resolution, revealing that the pyridyl nitrogen accepts a hydrogen bond from Asn297 while the furan oxygen participates in orthogonal aromatic-aromatic interactions [1]. Among a series of 3-heteroaromatic pyridine analogues, furan-bearing compounds exhibited potent CYP2A6 inhibition with IC₅₀ values ranging from 268 nM (primary amine) to low micromolar, depending on substitution [2]. The co-crystal structures confirm that the furan-2-yl–pyridine scaffold is competent to coordinate to heme iron when bearing an appropriate amino side chain, establishing a structural rationale for target engagement that generic acetamides lacking this heterocyclic arrangement cannot achieve [1].

structural biology cytochrome P450 fragment-based drug discovery

Recommended Application Scenarios for 2-(Cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide Based on Differentiated Properties


Fragment-Based and Structure-Guided Lead Discovery Leveraging the Validated Furan-Pyridine Pharmacophore

The furan-2-yl–pyridin-3-yl core has been crystallographically validated in complex with CYP2A6 (PDB: 2FDU, 2FDV, 2FDW), demonstrating defined hydrogen-bonding and aromatic-stacking interactions [1]. The target compound, with a moderate XLogP3 of 2.7 and TPSA of 80.4 Ų [2], falls within favorable property space for fragment elaboration or scaffold-hopping campaigns. Its computed property profile supports use in biochemical and biophysical screens (e.g., SPR, ITC, thermal shift) where the validated pharmacophore provides a known binding-mode hypothesis for hit triage.

Selectivity Profiling Experiments Requiring a Non-Aromatic, Sulfur-Containing Cyclopentyl Side Chain

The cyclopentylthio group provides a saturated, sulfur-containing side chain distinct from the aromatic benzylthio and phenoxy alternatives commonly found in compound libraries. With only 6 rotatable bonds versus 7 for the benzylthio analog [1], and reduced aromatic surface area, the target compound serves as a matched molecular pair (MMP) probe to assess the contribution of side-chain saturation and sulfur-mediated interactions to target selectivity. This is particularly relevant in CYP and kinase selectivity panels where subtle side-chain variations can produce large shifts in isoform preference [2].

Physicochemical Property Benchmarking for Lead Optimization Programs

With a computed XLogP3 0.4–0.7 units lower than the 4-ethoxyphenyl analog [1], the target compound offers a reference point for solubility-limited assay conditions. Researchers comparing the cyclopentylthio compound against more lipophilic analogs can use the measured property differences to calibrate in vitro ADME models (PAMPA, Caco-2, microsomal stability) and establish structure-property relationship (SPR) trends within the furan-pyridine acetamide series [2].

Synthetic Chemistry Toolkit Development for Thioether-Containing Heterocyclic Acetamides

The cyclopentylthio-acetamide linkage represents a modular synthetic handle that supports late-stage diversification via sulfur oxidation (to sulfoxide/sulfone) or alkylation. This compound can serve as a key intermediate or building block for parallel library synthesis aimed at exploring sulfur oxidation state SAR, as the cyclopentyl group provides steric protection against non-specific thiol exchange while maintaining synthetic accessibility [1]. The furan-2-yl–pyridin-3-yl regioisomer is specifically suited for palladium-catalyzed cross-coupling reactions on the pyridine ring for further derivatization.

Quote Request

Request a Quote for 2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.